![molecular formula C15H21NO B2763888 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol CAS No. 289487-86-1](/img/structure/B2763888.png)

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

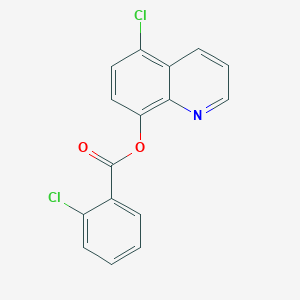

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol is a chemical compound with the CAS Number: 289487-86-1 . It has a molecular weight of 231.34 . It is stored at room temperature and has a physical form of oil .

Molecular Structure Analysis

The molecular structure of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol is represented by the linear formula C15H21NO . The InChI Code is 1S/C15H21NO/c17-15-9-13-7-4-8-14 (10-15)16 (13)11-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11H2 .Physical And Chemical Properties Analysis

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol is an oil at room temperature . More specific physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique

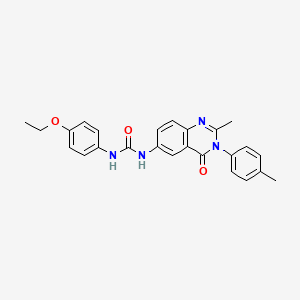

Conformational and Structural Analysis

Structural Studies : Studies on 3-azabicyclo[3.3.1]nonan-9-ones and derivatives, including 1-alkoxycarbonyl derivates and 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols, have focused on molecular mechanics calculations and NMR spectroscopy. These studies reveal the preferred conformational behavior of such bicyclic systems, governed mainly by steric factors, and typically favor a flattened chair-chair conformation (Arias-Pérez, Alejo, & Maroto, 1997).

Spectroscopic Analysis : Various 3-azabicyclo[3.3.1]nonan-9-ones have been synthesized and analyzed using spectroscopic techniques like NMR, revealing insights into their stereochemical and conformational characteristics (Park, Jeong, & Parthiban, 2011).

X-Ray Diffraction Studies : N-benzyl-3-thia-7-azabicyclo[3.3.1]-nonan-9,9-diol perchlorate, a compound related to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol, has been isolated and analyzed using single-crystal X-ray diffraction. This analysis has provided detailed insights into its chair-chair conformer structure in the solid state (Bailey, Berlin, & Holt, 1984).

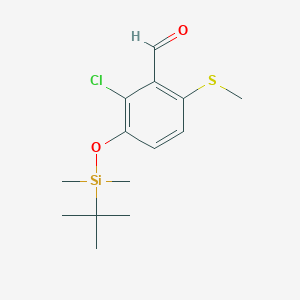

Chemical Synthesis and Applications

Synthesis of Derivatives : Studies have synthesized and characterized acyl derivatives of 9-(2'-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3α (and β)-ols. These investigations provide insights into the synthesis pathways and potential chemical applications of such compounds (Lorente, Iriepa, & Gálvez, 1990).

Antimicrobial Studies : Research on oxime ethers of aza/diazabicycles, including derivatives of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol, has revealed their potential as antimicrobial agents. These compounds have shown promise against a range of pathogenic bacteria and fungi (Parthiban, Aridoss, Rathika, Ramkumar, & Kabilan, 2009).

Pharmacological Properties : Some studies have synthesized and evaluated the pharmacological properties of derivatives of 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol, which is structurally related to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol. These studies provide insights into the potential biological activities of these compounds (Iriepa et al., 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mécanisme D'action

Mode of Action

It is known that the compound belongs to a class of nitroxyl radicals , which are often involved in oxidation reactions. These radicals can interact with their targets, leading to changes in the target’s structure and function .

Biochemical Pathways

Nitroxyl radicals, to which this compound belongs, are known to be involved in various oxidation reactions . These reactions can affect multiple biochemical pathways, leading to downstream effects on cellular processes.

Result of Action

As a nitroxyl radical, it may induce oxidation reactions, leading to changes in the structure and function of its targets . These changes could potentially affect various cellular processes.

Propriétés

IUPAC Name |

9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAGSRDCXSVFLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC(C1)N2CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2763807.png)

![N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2763808.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2763810.png)

![2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2763811.png)

![N-[(2-chlorophenyl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2763823.png)

![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide](/img/structure/B2763824.png)

![4,6,7,8-Tetramethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2763826.png)